9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine
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Overview
Description
9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine is a complex organic compound that features a purine base substituted with oxan and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the oxan and piperidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the oxan or piperidinyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways .
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The oxan and piperidinyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways,
Properties
CAS No. |
920503-18-0 |
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Molecular Formula |
C17H25N5O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
9-(oxan-2-yl)-6-(2-piperidin-1-ylethyl)purine |
InChI |
InChI=1S/C17H25N5O/c1-3-8-21(9-4-1)10-7-14-16-17(19-12-18-14)22(13-20-16)15-6-2-5-11-23-15/h12-13,15H,1-11H2 |
InChI Key |
DIVNIQBTCRPVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=C3C(=NC=N2)N(C=N3)C4CCCCO4 |
Origin of Product |
United States |
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